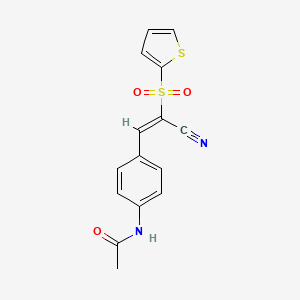![molecular formula C9H7ClOS B11957066 5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one CAS No. 52578-61-7](/img/structure/B11957066.png)
5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one is a chemical compound belonging to the benzo[b]thiophene family This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 7th position on the benzo[b]thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one typically involves the cyclization of appropriate (halogenophenylthio)acetone with hot polyphosphoric acid . Another method includes the bromination of 5- or 7-halogeno-3-methylbenzo[b]thiophen with N-bromosuccinimide in boiling carbon tetrachloride to give the corresponding 3-bromomethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or thioethers.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives.
Scientific Research Applications
5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacologically active agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to affect apoptosis and DNA repair mechanisms in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methylbenzo[b]thiophene: Similar structure but lacks the 7-methyl group.
7-Chloro-3-methylbenzo[b]thiophene: Similar structure but lacks the 5-chloro group.
5-Bromo-7-methylbenzo[b]thiophen-3(2H)-one: Similar structure with bromine instead of chlorine.
Uniqueness
5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one is unique due to the specific positioning of the chlorine and methyl groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
52578-61-7 |
|---|---|
Molecular Formula |
C9H7ClOS |
Molecular Weight |
198.67 g/mol |
IUPAC Name |
5-chloro-7-methyl-1-benzothiophen-3-one |
InChI |
InChI=1S/C9H7ClOS/c1-5-2-6(10)3-7-8(11)4-12-9(5)7/h2-3H,4H2,1H3 |
InChI Key |
XIFPWWFIRGSMPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1SCC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



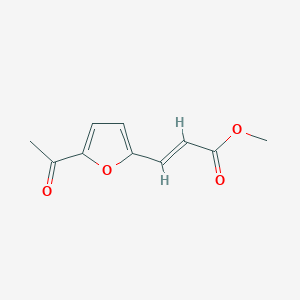
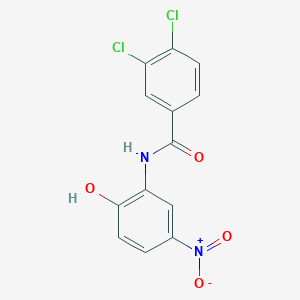

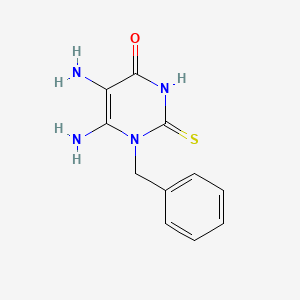

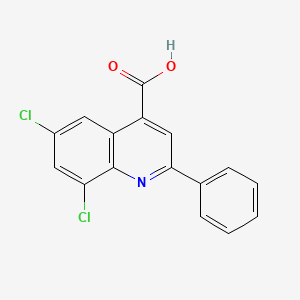


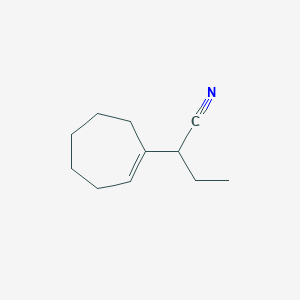
![2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957046.png)


